(-)-5-Aminobenzovesamicol

VAChT binding inhibitor potency structure-activity relationship

(-)-5-Aminobenzovesamicol (ABV; CAS 141436-23-9) is a high-affinity, enantiomerically pure ligand of the vesicular acetylcholine transporter (VAChT) belonging to the benzovesamicol class. The molecule is characterized by a (2R,3R) configuration and an amino substituent at the 5-position of the tetrahydronaphthalene ring, which distinguishes it from the parent benzovesamicol and enables direct chemical derivatization.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
Cat. No. B13442376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-5-Aminobenzovesamicol
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4N
InChIInChI=1S/C21H26N2O/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14,22H2/t20-,21-/m1/s1
InChIKeyCELYMPNBUOGKMD-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-5-Aminobenzovesamicol for High-Affinity VAChT Targeting: Procurement-Relevant Overview


(-)-5-Aminobenzovesamicol (ABV; CAS 141436-23-9) is a high-affinity, enantiomerically pure ligand of the vesicular acetylcholine transporter (VAChT) belonging to the benzovesamicol class. The molecule is characterized by a (2R,3R) configuration and an amino substituent at the 5-position of the tetrahydronaphthalene ring, which distinguishes it from the parent benzovesamicol and enables direct chemical derivatization. ABV is recognized as one of the most potent VAChT inhibitors reported to date [1] and is broadly utilized as a cold reference standard, a non-specific binding definer in radioligand assays, and a synthetic precursor for radioiodinated and fluorinated PET tracer candidates [2].

Why a Generic Vesamicol Analog Cannot Substitute for (-)-5-Aminobenzovesamicol in VAChT Research


The vesamicol chemotype exhibits extreme structure-activity relationship (SAR) sensitivity: systematic modifications across the three ring systems of the scaffold yield VAChT binding affinities ranging from 1.32 nM to >10 µM and sigma-receptor selectivity factors spanning 0.1 to 73 [1]. Within this landscape, the 5-amino substituent of ABV confers a unique combination of ultra-high VAChT affinity and a chemically addressable handle for radioisotope introduction that is absent in benzovesamicol or vesamicol itself [2]. Interchanging ABV with a superficially similar vesamicol derivative—even one sharing the benzovesamicol core—without verifying the specific substituent at position 5 risks orders-of-magnitude differences in target engagement and can invalidate radiochemical labeling strategies that rely on the aromatic amine.

Quantitative Differentiation of (-)-5-Aminobenzovesamicol: Head-to-Head Evidence


VAChT Binding Affinity: (-)-5-Aminobenzovesamicol vs. Benzovesamicol vs. Vesamicol

(-)-5-Aminobenzovesamicol (designated compound 3 in the Efange et al. 2010 SAR series) exhibits a VAChT Ki of 0.0065 ± 0.0005 nM, making it approximately 200-fold more potent than benzovesamicol (Ki = 1.32 nM) and roughly 680-fold more potent than (-)-vesamicol (Ki ≈ 4.4 nM) [1][2][3]. This represents the highest VAChT affinity reported within the benzovesamicol series and underscores the dramatic contribution of the 5-amino group to target engagement.

VAChT binding inhibitor potency structure-activity relationship

Selectivity for VAChT over Sigma Receptors: (-)-5-Aminobenzovesamicol vs. Vesamicol

The carbonyl-containing benzovesamicol series derived from the 5-amino scaffold achieved greater than 500-fold selectivity for VAChT over both σ1 and σ2 receptors, whereas the prototypical ligand (-)-vesamicol exhibits only modest or poor sigma selectivity, with sigma/VAChT selectivity ratios frequently below 10-fold depending on tissue preparation [1][2]. Although direct sigma selectivity data for the unmodified (-)-5-aminobenzovesamicol molecule are more limited, the SAR context firmly establishes that the 5-amino-benzovesamicol scaffold provides a structural platform for achieving VAChT-to-sigma selectivity ratios exceeding two orders of magnitude.

sigma receptor selectivity off-target binding PET tracer specificity

Synthetic Versatility: (-)-5-Aminobenzovesamicol as a Radiolabeling Precursor vs. Benzovesamicol

The 5-amino group of ABV provides a direct chemical handle for diazotization/iododestannylation and fluoroalkylation chemistries that are inaccessible from unsubstituted benzovesamicol. Racemic (±)-5-aminobenzovesamicol was converted to (±)-IBVM (5-iodobenzovesamicol) via diazotization and reaction with potassium iodide, enabling subsequent chiral resolution and radioiodination to [125I]-IBVM for autoradiographic and SPECT applications [1]. The same amino functionality has been exploited to introduce fluoroethoxy and fluoropropoxy substituents, yielding the clinically investigated PET tracer [18F]FEOBV (Ki = 0.7 nM) [2]. By contrast, benzovesamicol lacking the amino group cannot participate in these direct electrophilic or nucleophilic labeling pathways without prior functionalization.

radiochemical synthesis PET tracer precursor 18F labeling 125I labeling

Defining Non-Specific Binding: (-)-5-Aminobenzovesamicol as a Displacer for Radioligand Assays

ABV has been empirically validated as a defining agent for non-specific binding in quantitative VAChT autoradiography and homogenate binding studies. Using ABV to define non-specific binding, saturation analysis of (+)-[125I]MIBT binding in human temporal cortex revealed a high-affinity site with a Kd of 4.3 ± 1.2 nM in young control subjects [1]. This application leverages ABV's high VAChT affinity and chemical compatibility with the radioligand displacement paradigm, providing a reproducible baseline for Bmax determination in post-mortem human brain tissue.

non-specific binding radioligand displacement VAChT autoradiography

Procurement-Targeted Application Scenarios for (-)-5-Aminobenzovesamicol


Development of 18F- or 125I-Labeled VAChT PET/SPECT Tracers

(-)-5-Aminobenzovesamicol serves as the direct chemical precursor for synthesizing radioiodinated (e.g., [125I]-IBVM) and 18F-fluoroalkylated (e.g., [18F]FEOBV) VAChT imaging probes. Procurement of ABV provides a single, analytically characterized starting material that enables both radioiodination via diazotization chemistry [1] and 18F-fluoroalkylation via nucleophilic substitution [2], supporting PET or SPECT tracer development campaigns for cholinergic neurodegeneration imaging.

Ultra-High-Affinity Cold Reference Standard for VAChT Binding Assays

With a VAChT Ki of 0.0065 nM [1], (-)-5-aminobenzovesamicol can be employed as a potent cold blocking ligand in competitive radioligand binding assays to define specific binding windows with maximal occupancy at minimal concentrations, reducing solvent effects and non-specific membrane partitioning that can occur with weaker competitors such as vesamicol (Ki ≈ 4.4 nM) or benzovesamicol (Ki ≈ 1.32 nM) [2].

Structure-Activity Relationship (SAR) Benchmarking for Novel VAChT Ligand Discovery

As the most potent VAChT inhibitor within the benzovesamicol series, ABV provides an essential positive-control benchmark for SAR programs exploring modifications to the vesamicol scaffold. Its affinity defines the upper bound of the assay dynamic range, enabling quantitative comparison of new chemical entities against the established affinity ceiling of the series [1].

Non-Specific Binding Definition in Quantitative Autoradiography and Homogenate Binding

ABV has been validated in human post-mortem brain tissue as a non-specific binding definer for VAChT radioligands such as (+)-[125I]MIBT, yielding reproducible Kd and Bmax measurements in temporal cortex from control and Alzheimer's disease cohorts [1]. Laboratories performing quantitative VAChT densitometry can procure ABV as a peer-reviewed displacer to standardize their non-specific binding subtraction protocols.

Quote Request

Request a Quote for (-)-5-Aminobenzovesamicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.